molecular formula C11H14N2O4 B1286672 6-[(tert-Butoxycarbonyl)amino]nicotinic acid CAS No. 231958-14-8

6-[(tert-Butoxycarbonyl)amino]nicotinic acid

Cat. No.: B1286672
CAS No.: 231958-14-8
M. Wt: 238.24 g/mol
InChI Key: STXYMSGJQJBIHL-UHFFFAOYSA-N
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Description

6-[(tert-Butoxycarbonyl)amino]nicotinic acid is a chemical compound with the molecular formula C11H14N2O4. It is a derivative of nicotinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(tert-Butoxycarbonyl)amino]nicotinic acid typically involves the protection of the amino group in nicotinic acid. One common method is to react nicotinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or esters.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

    Coupling Reactions: Carbodiimides like EDCI or DCC, often with a catalyst like DMAP.

Major Products Formed:

    Substitution Reactions: Various substituted nicotinic acid derivatives.

    Deprotection Reactions: Nicotinic acid with a free amino group.

    Coupling Reactions: Peptide or amide derivatives.

Scientific Research Applications

6-[(tert-Butoxycarbonyl)amino]nicotinic acid is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. In medicinal chemistry, it is used to develop new drugs and study their interactions with biological targets. The compound’s stability and reactivity make it a valuable tool for researchers working on peptide synthesis and drug design.

Mechanism of Action

The mechanism of action of 6-[(tert-Butoxycarbonyl)amino]nicotinic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including enzyme interactions and receptor binding. The compound’s molecular targets and pathways depend on the specific context of its use in research or drug development.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound without the Boc protection.

    6-Aminonicotinic Acid: The amino derivative without the Boc group.

    Boc-Protected Amino Acids: Other amino acids with Boc protection, such as Boc-alanine or Boc-lysine.

Uniqueness: 6-[(tert-Butoxycarbonyl)amino]nicotinic acid is unique due to its combination of the nicotinic acid scaffold and the Boc-protected amino group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research. The Boc group offers protection during synthetic steps, which can be selectively removed to reveal the reactive amino group for further functionalization.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXYMSGJQJBIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609145
Record name 6-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231958-14-8
Record name 6-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid
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